molecular formula C21H23N3 B297140 2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

Cat. No. B297140
M. Wt: 317.4 g/mol
InChI Key: IDVFYBYHTAOGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and has been found to exhibit promising biological activity in various scientific studies.

Mechanism of Action

The mechanism of action of 2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or proteins that are involved in disease progression. For example, the compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline have been studied in various scientific studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activity. It has also been shown to modulate the immune system and regulate cell cycle progression. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to exhibit promising biological activity against various diseases, making it a potential candidate for drug development. However, the compound has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to use in certain assays. It also has limited stability in solution, which can affect its efficacy in some experiments.

Future Directions

There are several future directions for research on 2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline. One potential direction is to further investigate the mechanism of action of the compound. This could involve identifying specific enzymes or proteins that are targeted by the compound and determining how it affects their activity. Another direction is to evaluate the efficacy and safety of the compound in animal models and clinical trials. This could provide valuable information on the potential use of the compound in drug development. Additionally, further research could be conducted to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline involves the reaction of 2,4-diamino-6-methylpyrimidine with 4-isopropylbenzaldehyde in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising biological activity against various diseases, including cancer, inflammation, and infectious diseases. The compound has been tested in vitro and in vivo to evaluate its efficacy and safety.

properties

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

2,9-dimethyl-5-(4-propan-2-ylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H23N3/c1-13(2)16-6-8-17(9-7-16)21-22-19-10-5-14(3)11-18(19)20-12-15(4)23-24(20)21/h5-13,21,23H,1-4H3

InChI Key

IDVFYBYHTAOGAK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=C(C=C4)C(C)C)C

SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CC1=CC2=C3C=C(NN3C(N=C2C=C1)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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